3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H21N3O3S This compound is notable for its unique structure, which includes a toluidine group, a carbothioyl group, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps:
Formation of the Carbothioyl Group: This step involves the reaction of 3-toluidine with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH) to form the corresponding dithiocarbamate.
Hydrazonoyl Formation: The dithiocarbamate is then reacted with hydrazine hydrate (N2H4·H2O) to form the carbohydrazonoyl intermediate.
Esterification: The final step involves the esterification of the carbohydrazonoyl intermediate with 4-methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), potentially reducing the carbothioyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoate moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the carbothioyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a chloro group instead of a methoxy group.
4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: Similar structure but with a propoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The methoxy group, in particular, can influence its solubility and interaction with biological targets, differentiating it from its analogs.
Properties
CAS No. |
764656-92-0 |
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Molecular Formula |
C23H21N3O3S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[3-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H21N3O3S/c1-16-5-3-7-19(13-16)25-23(30)26-24-15-17-6-4-8-21(14-17)29-22(27)18-9-11-20(28-2)12-10-18/h3-15H,1-2H3,(H2,25,26,30)/b24-15+ |
InChI Key |
BBUDEDUHWBFFNF-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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